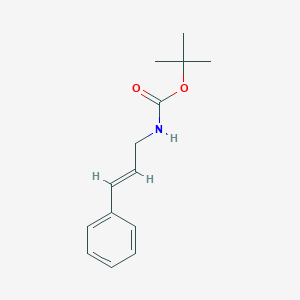

tert-Butyl cinnamylcarbamate

Overview

Description

Tert-butyl cinnamylcarbamate, also known as Octocrylene, is a widely used organic compound in the cosmetic industry. It is a colorless, oily liquid that is soluble in alcohol and oils but insoluble in water. Octocrylene is commonly used as a UV filter in sunscreen products due to its ability to absorb UVB radiation. In

Scientific Research Applications

Biodegradation Research

TBCC, like other tert-butyl compounds, is of interest in biodegradation research . Understanding how these compounds break down in the environment can help scientists develop more sustainable practices and technologies .

Synthesis of Organic Compounds

TBCC is used in the synthesis of a variety of organic compounds . A method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds has been developed using flow microreactor systems .

Flow Microreactor Systems

TBCC has been used in flow microreactor systems to develop a more efficient, versatile, and sustainable process for the synthesis of tertiary butyl esters . This represents a significant advancement in synthetic organic chemistry .

Mechanism of Action

Target of Action

Tert-Butyl cinnamylcarbamate (TBCC) is a complex compound with a molecular formula of C14H19NO2 Compounds with a similar structure, such as tert-butanol, have been found to interact with several targets, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin .

Mode of Action

It is often used in chemical transformations due to its excellent stability against various nucleophiles and reducing agents .

Biochemical Pathways

The tert-butyl group, a part of tbcc, is known to play a role in various biosynthetic and biodegradation pathways .

Pharmacokinetics

Compounds with similar structures, such as tert-butyl esters, are known to have good oral bioavailability .

Result of Action

The tert-butyl group, a part of tbcc, is known to be used as a protecting group for carboxylic acids due to its excellent stability . This suggests that TBCC might have a similar protective role in biological systems.

Action Environment

It’s known that the tert-butyl group, a part of tbcc, exhibits a unique reactivity pattern under various conditions .

Safety and Hazards

Future Directions

While specific future directions for tert-Butyl cinnamylcarbamate are not available, a study on synthetic cinnamides and cinnamates suggests that the incorporation of p-carborane and further substitution of the p-position resulted in analogs that showed high 5-LO inhibitory activities in vitro . This suggests potential future directions for the study and application of tert-Butyl cinnamylcarbamate and related compounds.

properties

IUPAC Name |

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEHNJIKBMQEPP-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl cinnamylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B3417735.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B3417787.png)

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B3417822.png)